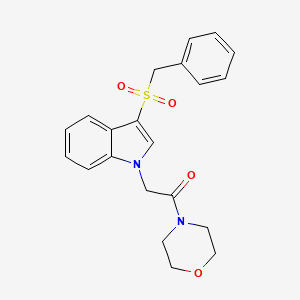
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . It also has a benzylsulfonyl group and a morpholinoethanone group attached to it.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring, the benzylsulfonyl group, and the morpholinoethanone group. For instance, the indole ring is known to undergo electrophilic substitution at the C-3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial and Anticancer Agents
One area of application involves the design and synthesis of new derivatives containing the morpholine moiety, which have been evaluated for their antimicrobial properties. For example, Sahin et al. (2012) developed 2-morpholine-4ylethyl-3H-1,2,4-triazole-3-ones and other related compounds, some of which demonstrated good to moderate antimicrobial activity (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012). Additionally, Gaur et al. (2022) synthesized novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring, showing promising inhibition against breast cancer cell lines, highlighting the anticancer potential of these compounds (Gaur, Peerzada, Khan, Ali, & Azam, 2022).
HIV-1 Replication Inhibitors
In the context of antiviral research, Che et al. (2015) reported the synthesis of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication. Among these, specific derivatives showed promising activity against HIV-1 replication without significant cytotoxicity, suggesting their potential as therapeutic agents (Che, Liu, Tian, Hu, Chen, & Chen, 2015).
Antibiotic Activity Modulation
Moreover, Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multi-resistant strains of bacteria and fungi. Although the compound showed limited direct antimicrobial activity, it exhibited potential as a modulator of antibiotic activity, particularly in combination with amikacin against Pseudomonas aeruginosa, suggesting its role in overcoming drug resistance (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).
Green Synthesis Approaches
In the field of green chemistry, Nematollahi and Esmaili (2010) developed an electrochemical method for synthesizing 4-morpholino-2-(arylsulfonyl)benzenamines, highlighting a sustainable approach to generating compounds with potential biological significance. This method provides a metal-free, environmentally friendly synthesis route, demonstrating the versatility of incorporating morpholine and sulfonyl moieties into complex molecules (Nematollahi & Esmaili, 2010).
Future Directions
properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c24-21(22-10-12-27-13-11-22)15-23-14-20(18-8-4-5-9-19(18)23)28(25,26)16-17-6-2-1-3-7-17/h1-9,14H,10-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMPJLSGYXKKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)
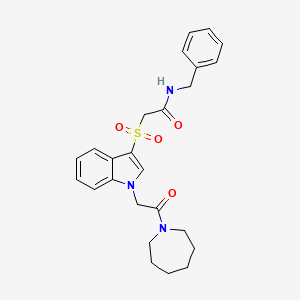
![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)

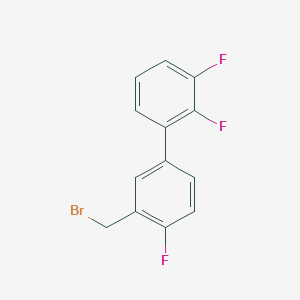
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2843578.png)
![7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2843579.png)
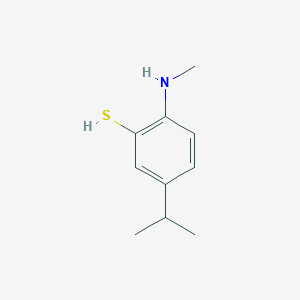
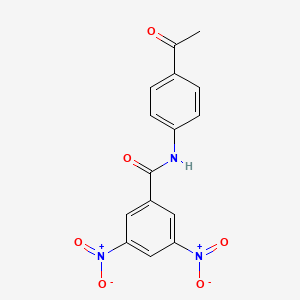
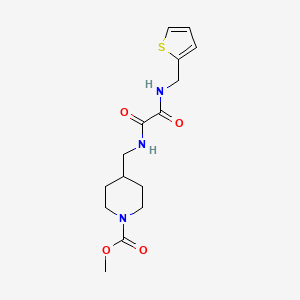
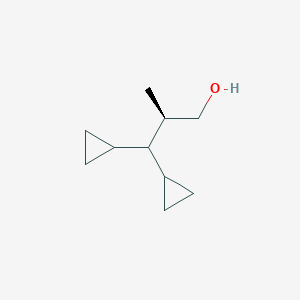
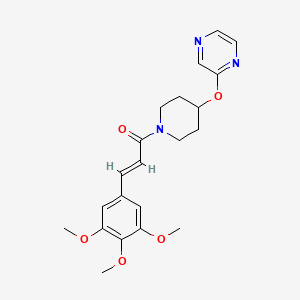
![Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2843588.png)